molecular formula C20H26N2O B5763165 2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol

2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol

Cat. No. B5763165
M. Wt: 310.4 g/mol
InChI Key: CVESPPFUTUXJHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol, also known as EB-3, is a novel compound with potential applications in scientific research.

Scientific Research Applications

2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol has been shown to have potential applications in scientific research, particularly in the fields of neuroscience and cancer research. In neuroscience, 2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol has been found to inhibit the activity of protein kinase C (PKC), a key enzyme involved in synaptic plasticity and memory formation. This inhibition can lead to the enhancement of memory and learning. In cancer research, 2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This makes 2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol a potential candidate for the development of anti-cancer drugs.

Mechanism of Action

The mechanism of action of 2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol involves the inhibition of PKC activity. PKC is a key enzyme involved in cell signaling and regulation of various cellular processes, including synaptic plasticity, memory formation, and cancer cell growth. By inhibiting PKC activity, 2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol can modulate these processes and lead to the desired physiological effects.
Biochemical and Physiological Effects
2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol has been shown to have various biochemical and physiological effects, including the enhancement of memory and learning, inhibition of cancer cell growth, induction of apoptosis and cell cycle arrest, and modulation of synaptic plasticity. These effects are mediated by the inhibition of PKC activity and subsequent modulation of various cellular processes.

Advantages and Limitations for Lab Experiments

2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol has several advantages as a research tool, including its specificity for PKC inhibition, its potential applications in neuroscience and cancer research, and its relatively low toxicity. However, there are also some limitations to its use, including its limited solubility in water, its potential for off-target effects, and the need for further optimization of synthesis and purification methods.

Future Directions

There are several future directions for research on 2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol, including the development of more efficient synthesis and purification methods, the exploration of its potential applications in other fields of research, such as immunology and cardiovascular disease, and the investigation of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol and to optimize its pharmacological properties.
In conclusion, 2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol is a novel compound with potential applications in scientific research, particularly in the fields of neuroscience and cancer research. Its inhibition of PKC activity and subsequent modulation of various cellular processes make it a promising candidate for the development of anti-cancer drugs and enhancement of memory and learning. However, further research is needed to optimize its pharmacological properties and explore its potential in other fields of research.

Synthesis Methods

The synthesis of 2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol involves a multi-step process that starts with the reaction of 9-ethylcarbazole with propylamine to form 9-ethyl-9H-carbazol-3-ylmethylpropylamine. This intermediate is then reacted with epichlorohydrin to yield 2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol. The purity and yield of 2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol can be improved by using different solvents, reaction conditions, and purification methods.

properties

IUPAC Name

2-[(9-ethylcarbazol-3-yl)methyl-propylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-3-11-21(12-13-23)15-16-9-10-20-18(14-16)17-7-5-6-8-19(17)22(20)4-2/h5-10,14,23H,3-4,11-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVESPPFUTUXJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCO)CC1=CC2=C(C=C1)N(C3=CC=CC=C32)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(9-Ethylcarbazol-3-yl)methyl-propylamino]ethanol

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